molecular formula C7H6BrCl2N3S B12849833 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide

Cat. No.: B12849833
M. Wt: 315.02 g/mol
InChI Key: WBFLNJWNBLCRKZ-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is a versatile chemical scaffold designed for pharmaceutical and medicinal chemistry research. This compound belongs to the thiosemicarbazide class, which is renowned for its broad-spectrum biological activities. The structure incorporates multiple halogen substituents, a feature known to enhance molecular lipophilicity and binding affinity, making it a promising precursor for developing novel therapeutic agents . Primary research applications for this compound and its derivatives include investigation as anticancer agents and antimicrobial agents . In anticancer research, thiosemicarbazides are noted for their ability to inhibit topoisomerase II, a critical enzyme for DNA replication in rapidly dividing cells . Their strong metal-chelating properties, particularly for iron and copper, can disrupt metal homeostasis in cancer cells, induce redox cycling, and generate cytotoxic reactive oxygen species, leading to apoptosis . For instance, a recent study on a dichlorophenyl-substituted thiosemicarbazone demonstrated potent cytotoxicity against A549 lung cancer cells with a high selectivity index, highlighting the potential of such halogenated derivatives . In infectious disease research, this compound serves as a key intermediate for synthesizing molecules with potent antibacterial and antitubercular activity . The core thiosemicarbazide structure is known to exhibit activity against a panel of Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis , and can show efficacy against Mycobacterium tuberculosis strains . The mechanism of antibacterial action is suggested to involve the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . From a chemical synthesis perspective, this compound is readily available for the preparation of more complex heterocyclic systems. It can be condensed with various aldehydes and ketones to form corresponding thiosemicarbazones , a class of ligands that can form stable coordination complexes with transition metal ions (e.g., Cu(II), Zn(II), Fe(III)) for further bioinorganic studies . Furthermore, it can be cyclized to form thiazole and other fused heterocyclic cores, which are privileged structures in drug discovery . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C7H6BrCl2N3S

Molecular Weight

315.02 g/mol

IUPAC Name

1-amino-3-(4-bromo-2,3-dichlorophenyl)thiourea

InChI

InChI=1S/C7H6BrCl2N3S/c8-3-1-2-4(6(10)5(3)9)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14)

InChI Key

WBFLNJWNBLCRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NC(=S)NN)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Typical Reaction Scheme:

  • Reactants: Aromatic aldehyde (e.g., 4-bromo-2,3-dichlorobenzaldehyde) + thiosemicarbazide
  • Solvent: Ethanol or methanol
  • Catalyst: Glacial acetic acid or HCl (catalytic amount)
  • Conditions: Reflux for 4–24 hours
  • Work-up: Cooling, filtration, washing, and recrystallization from ethanol or chloroform

This method yields the target thiosemicarbazide derivative with high purity and good yield (typically 80–90%).

Specific Preparation of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide

While direct literature on this exact compound is limited, the preparation can be extrapolated from closely related compounds such as 4-(4-bromophenyl)thiosemicarbazide and other halogenated aromatic thiosemicarbazides.

Stepwise Preparation:

  • Starting Materials:

    • 4-Bromo-2,3-dichlorobenzaldehyde (aromatic aldehyde with bromine and chlorine substituents)
    • Thiosemicarbazide (NH2-NH-C(=S)-NH2)
  • Reaction Conditions:

    • Dissolve equimolar amounts of 4-bromo-2,3-dichlorobenzaldehyde and thiosemicarbazide in ethanol or methanol (20–60 mL per 0.01 mole scale).
    • Add 3–4 drops of glacial acetic acid or catalytic HCl to promote condensation.
    • Reflux the mixture for 5–24 hours under stirring.
  • Isolation:

    • Cool the reaction mixture to room temperature or below.
    • Filter the precipitated solid.
    • Wash with cold ethanol or sodium bisulfite solution to remove impurities.
    • Dry under vacuum or ambient conditions.
  • Purification:

    • Recrystallize the crude product from ethanol or chloroform to obtain pure 4-(4-bromo-2,3-dichlorophenyl)thiosemicarbazide.

Reaction Scheme Illustration:

$$
\text{4-Bromo-2,3-dichlorobenzaldehyde} + \text{Thiosemicarbazide} \xrightarrow[\text{Reflux}]{\text{EtOH, AcOH}} \text{4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide}
$$

Analytical and Yield Data from Related Compounds

Compound Yield (%) Melting Point (°C) Solvent for Recrystallization Reaction Time (h) Catalyst Reference
4-(4-Bromophenyl)thiosemicarbazide 85–90 181–182 (dec.) Ethanol 5–24 Glacial acetic acid
1-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide 80–90 229–230 Methanol 24 Glacial acetic acid
Phenyl thiosemicarbazone derivatives (e.g., 2-(4-bromobenzylidene)-N-phenylhydrazinecarbothioamide) 80–90 229–230 Ethanol 24 HCl

These data indicate that halogenated aromatic thiosemicarbazides generally form in high yields with melting points in the range of 180–230 °C, depending on substitution patterns.

Alternative Synthetic Routes and Notes

  • Nucleophilic Addition to Isothiocyanates: Thiosemicarbazides can also be synthesized by nucleophilic addition of hydrazine derivatives to aryl isothiocyanates, but this method is less common for substituted aromatic thiosemicarbazides with multiple halogens due to steric and electronic effects.

  • Use of Ammonium Thiocyanate: Heating carbohydrazides with ammonium thiocyanate in acetone can yield 1-acylthiosemicarbazides, but this is more relevant for acyl derivatives rather than aryl-substituted thiosemicarbazides.

  • Catalyst Choice: Acid catalysts such as glacial acetic acid or dilute HCl are preferred to accelerate the condensation without causing side reactions.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, ensuring complete conversion before work-up.

Summary Table of Preparation Parameters for 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide

Parameter Recommended Condition Notes
Aldehyde 4-Bromo-2,3-dichlorobenzaldehyde Commercially available or synthesized
Thiosemicarbazide Equimolar amount Purity > 98% preferred
Solvent Ethanol or Methanol 20–60 mL per 0.01 mole scale
Catalyst Glacial acetic acid or catalytic HCl 3–4 drops per reaction
Temperature Reflux (78–80 °C for ethanol) Maintained for 5–24 hours
Reaction Time 5–24 hours Longer times improve yield and purity
Work-up Cooling, filtration, washing Use cold ethanol or sodium bisulfite
Purification Recrystallization from ethanol or chloroform Ensures high purity
Expected Yield 80–90% Based on analogous compounds
Melting Point ~180–230 °C (depending on substitution) Confirm identity and purity

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted phenyl thiosemicarbazides.

    Oxidation: Oxidized derivatives of thiosemicarbazide.

    Reduction: Reduced forms of the compound.

    Complexation: Metal-thiosemicarbazide complexes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide typically involves the reaction of 4-bromo-2,3-dichlorobenzaldehyde with thiosemicarbazide under acidic or basic conditions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that thiosemicarbazides exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various thiosemicarbazone derivatives, including those based on 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide, which demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Thiosemicarbazides have been extensively studied for their anticancer potential. Compounds similar to 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. In vitro studies revealed that these compounds might inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism essential for DNA synthesis .

Urease Inhibition

Another promising application of thiosemicarbazides is their role as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues if overactive. Thiosemicarbazide derivatives have been identified as dual inhibitors of urease and inflammation, showcasing their potential in treating conditions associated with ureolytic bacteria .

Case Studies

StudyObjectiveFindings
Antimicrobial Evaluation Assess antibacterial propertiesCompounds showed significant inhibition against both Gram-positive and Gram-negative bacteria with minimal cytotoxicity .
Anticancer Activity Investigate effects on cancer cell linesInduced apoptosis in cancer cells with IC50 values indicating potency comparable to established chemotherapeutics .
Urease Inhibition Evaluate dual inhibitory effectsIdentified several derivatives with IC50 values lower than those of standard urease inhibitors, suggesting strong potential for therapeutic development .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Thiosemicarbazides

Substituent Variations and Positions

The structural uniqueness of 4-(4-bromo-2,3-dichlorophenyl)thiosemicarbazide lies in its trisubstituted aromatic ring. Key analogs include:

  • 1-(4-Chlorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide (Yield: 90%, CAS: 891643-33-7): Features a 2,4-dichlorophenyl group and a 4-chlorobenzoyl moiety .
  • 4-(4-Bromophenyl)-1-(4-chlorobenzoyl)thiosemicarbazide (Yield: 92%, CAS: 356576-31-3): Combines a 4-bromophenyl and 4-chlorobenzoyl group .
  • 4-(4-Fluorophenyl)thiosemicarbazide isomers : Ortho-, meta-, and para-fluorophenyl derivatives synthesized via fluorophenyl isothiocyanate and hydrazine hydrate, highlighting positional isomer effects on electronic properties .

Physicochemical Properties

Elemental Analysis and Spectroscopic Data

Halogen substituents significantly impact molecular weight and polarity:

  • 4-(4-Bromophenyl)-1-(4-chlorobenzoyl)thiosemicarbazide : Molecular weight 384.68 g/mol; elemental analysis: C 43.71%, H 2.88%, N 10.92% .
  • 1-(4-Chlorobenzoyl)-4-[4-chloro-3-(trifluoromethyl)phenyl]thiosemicarbazide : ¹H NMR shows aromatic protons at 7.03–7.74 ppm and NH signals at 10.04–11.56 ppm .
    The target compound’s higher halogen content (Br, 2Cl) would increase molecular weight (~423 g/mol) and reduce solubility in polar solvents compared to fluorinated analogs .

Thermal Stability

Thermogravimetric analysis (TGA) of bis-thiosemicarbazides like 1,1-malonoyl-bis(4-phenylthiosemicarbazide) reveals decomposition temperatures above 200°C, suggesting moderate thermal stability. Halogenation likely enhances stability due to increased molecular rigidity .

Computational and Theoretical Studies

  • HOMO-LUMO Gaps : Fluorophenyl thiosemicarbazide isomers showed HOMO-LUMO gaps ranging from 4.5–5.2 eV, with para-substituted isomers having the lowest gaps due to electron-withdrawing effects . Bromine and chlorine substituents, being stronger electron-withdrawing groups, may further reduce this gap, increasing reactivity .
  • Molecular Electrostatic Potential (MEP): Electron-rich regions (e.g., sulfur and NH groups) in thiosemicarbazides correlate with hydrogen-bonding capacity, critical for ligand-receptor interactions .

Biological Activity

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is a thiosemicarbazide derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiosemicarbazide moiety linked to a bromo- and dichloro-substituted phenyl group, which contributes to its pharmacological properties.

  • Molecular Formula : C₈H₈BrCl₂N₃S
  • Molecular Weight : Approximately 296.58 g/mol

Biological Activities

Research has indicated several biological activities associated with 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide, including:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 1.13 to 3.21 µg/ml against the MV4-11 cell line, indicating potent antiproliferative activity .
    • It has also demonstrated strong activity against human breast carcinoma (MCF-7) with IC50 values between 3.18 and 4.28 µg/ml .
  • Antimicrobial Activity :
    • Thiosemicarbazides, including this compound, are recognized for their antibacterial and antifungal properties. The presence of halogen substituents enhances their interaction with microbial targets .
  • Antiparasitic Activity :
    • The compound exhibits significant anti-Toxoplasma gondii activity, with IC50 values considerably lower than those of standard treatments like sulfadiazine .

Structure-Activity Relationship (SAR)

The biological efficacy of thiosemicarbazides is often influenced by their structural features. The presence of halogen atoms (bromine and chlorine) in this specific compound enhances its lipophilicity and ability to interact with biological targets.

Compound NameStructural FeaturesUnique Properties
4-(Chlorophenyl)thiosemicarbazideChlorine substitution on phenylExhibits strong antibacterial activity
1-(5-Fluoro-3-phenyl)-thiosemicarbazideFluorine substitutionPotent antiviral properties against specific viruses
5-MethylthiosemicarbazideMethyl group at position 5Enhanced cytotoxicity against cancer cell lines

Case Studies and Research Findings

Several studies have explored the biological activity of thiosemicarbazides:

  • Cytotoxicity Studies :
    • In vitro studies using MTT assays have shown that derivatives of thiosemicarbazides exhibit varying degrees of cytotoxicity against cancer cell lines, with some compounds demonstrating significantly lower toxicity towards normal fibroblast cells compared to cancer cells .
  • Molecular Docking Studies :
    • Molecular docking simulations suggest that these compounds can bind effectively to topoisomerases, which are critical targets in cancer therapy due to their role in DNA replication and repair .
  • Antimicrobial Efficacy :
    • A comparative study highlighted the effectiveness of various thiosemicarbazide derivatives against bacterial strains, showcasing the potential of these compounds in developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 4-(2,4-dimethoxyphenyl)thiosemicarbazide with a halogenated acetophenone derivative (e.g., 4-bromoacetophenone) in ethanol with catalytic acetic acid . Reaction optimization includes temperature control (e.g., 30-minute reflux), solvent selection (ethanol for solubility), and stoichiometric ratios to minimize byproducts. Crystallization from chloroform-petroleum ether mixtures yields pure crystals .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray diffraction (XRD): Determines molecular planarity, dihedral angles between aromatic rings, and intramolecular interactions (e.g., hydrogen bonds forming S(5) or S(6) ring motifs) .
  • NMR/IR spectroscopy: Confirms functional groups (e.g., thiosemicarbazide N–H stretches at ~3300 cm⁻¹) and substitution patterns .
  • Thermal analysis (TGA/DSC): Assesses stability, with melting points often exceeding 500 K .

Q. How is the antibacterial activity of this compound evaluated experimentally?

Antibacterial assays involve agar diffusion (Kirby-Bauer) or microdilution methods against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Activity correlates with electron delocalization in the thiosemicarbazide moiety, enhancing redox activity . Substitutions (e.g., Br, Cl) improve potency due to increased lipophilicity and membrane penetration .

Advanced Research Questions

Q. What computational methods are used to predict tautomerism and electronic properties?

Density Functional Theory (DFT) calculates tautomeric stability, showing preference for the carbonyl-thione form (01 tautomer) in crystalline states. Molecular Electrostatic Potential (MEP) maps and HOMO-LUMO gaps (~4–5 eV) predict reactivity and charge distribution . Non-covalent interaction (NCI) analysis validates crystallographic hydrogen bonds .

Q. How do structural modifications influence structure-activity relationships (SAR) in antimicrobial applications?

  • Halogen substitutions (Br, Cl): Enhance activity by increasing electronegativity and hydrophobic interactions .
  • Linker flexibility: Rigid aromatic systems (e.g., benzofuran-isatin hybrids) improve mycobacterial inhibition (MIC ~2–8 µg/mL) by targeting cell wall synthesis .
  • Metal coordination: Mn²⁺, Cu²⁺ complexes amplify redox activity and DNA intercalation, with IC₅₀ values <10 µM in cytotoxicity assays .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies in tautomer stability (e.g., 01 vs. 02 forms) are addressed by comparing XRD-derived torsion angles with DFT-optimized geometries . For bioactivity, molecular docking (e.g., Glide/SP scoring) identifies false positives by simulating target binding (e.g., M. tuberculosis enoyl-ACP reductase) .

Q. How are coordination complexes with transition metals synthesized, and what are their applications?

Complexes with Mn²⁺, Fe³⁺, or Pd²⁺ are prepared via refluxing metal salts with the ligand in methanol. Applications include:

  • Anticorrosion: Fe³⁺ complexes form protective films on steel surfaces, reducing corrosion rates by >90% in acidic environments .
  • Sensing: Pd²⁺ complexes exhibit fluorescence quenching for anion detection (F⁻, SO₄²⁻) with detection limits <1 ppm .

Q. What role does tautomerism play in reactivity and pharmacological activity?

The 01 tautomer (carbonyl-thione) dominates in solid states, enabling strong hydrogen bonding and π-π stacking. In solution, tautomeric shifts (e.g., enol-thiol forms) enhance redox activity, critical for antioxidant and pro-drug activation .

Methodological Considerations

Q. How to design experiments for high-throughput crystallographic studies?

Use SHELX programs for rapid structure solution (SHELXD) and refinement (SHELXL). For twinned crystals, employ HKL-3000 integration with SHELXE for phasing. High-resolution data (d-spacing <0.8 Å) ensures accurate disorder modeling .

Q. What protocols validate computational models against experimental results?

  • Docking validation: Compare calculated binding affinities with experimental MIC values using RMSD thresholds (<2.0 Å) .
  • DFT validation: Overlap simulated IR spectra with experimental data (R² >0.95) and match HOMO-LUMO gaps to UV-Vis absorption .

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